molecular formula C9H15FN2O B1490673 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine CAS No. 1822537-14-3

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine

Cat. No.: B1490673
CAS No.: 1822537-14-3
M. Wt: 186.23 g/mol
InChI Key: VZTHEVPZHGVFET-UHFFFAOYSA-N
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Description

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is a compound that features a fluorine atom attached to a pyrrolidine ring, which is further connected to another pyrrolidine ring via a carbonyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The interaction between this compound and these enzymes can result in altered enzyme activity, which may have therapeutic implications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to exhibit anti-inflammatory and anticancer activities by affecting specific signaling pathways . This compound may similarly impact these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. The fluorine atom in the compound can enhance its binding affinity, resulting in more potent biological effects . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Long-term exposure to this compound may result in cumulative effects on cellular processes, necessitating careful monitoring and evaluation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrrolidine derivatives have been shown to have dose-dependent effects on various physiological processes, including enzyme activity and cellular metabolism . It is essential to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. Pyrrolidine derivatives have been reported to interact with enzymes involved in key metabolic pathways, such as carbonic anhydrase . The interaction of this compound with these enzymes can lead to changes in metabolic processes, which may have therapeutic implications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Pyrrolidine derivatives have been shown to be distributed to various tissues, where they exert their biological effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Pyrrolidine derivatives have been reported to localize to various subcellular structures, where they interact with specific biomolecules . The localization of this compound within cells can impact its biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with the preparation of pyrrolidine-2-carbaldehyde, which undergoes fluorination and subsequent cyclization to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is unique due to the presence of both the fluorine atom and the carbonyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

(3-fluoropyrrolidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTHEVPZHGVFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.